molecular formula C25H32FN5O4 B2612497 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 896363-44-3

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2612497
CAS No.: 896363-44-3
M. Wt: 485.56
InChI Key: PBDRQCTVDNXHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H32FN5O4 and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O4/c1-29(2)10-9-27-24(32)25(33)28-16-21(18-7-8-22-23(15-18)35-17-34-22)31-13-11-30(12-14-31)20-6-4-3-5-19(20)26/h3-8,15,21H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDRQCTVDNXHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxole moiety, piperazine ring, and dimethylamino group. Its molecular formula is C₁₈H₂₃F₂N₃O₂, and it possesses specific pharmacological properties that make it a candidate for further research in therapeutic applications.

Molecular Structure

ComponentDescription
Benzodioxole A fused benzene and dioxole ring structure
Piperazine A six-membered ring containing two nitrogen atoms
Dimethylamino A tertiary amine group

Research indicates that this compound may exert its effects through multiple mechanisms, including:

  • Inhibition of Protein Kinases : Preliminary studies have shown that derivatives of benzodioxole can inhibit various protein kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases .
  • Neurotransmitter Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that similar compounds exhibit significant antiproliferative effects on various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colorectal cancer). The IC₅₀ values for these compounds were reported to be below 10 μM, indicating potent activity against tumor cells .
  • Neuropharmacological Effects : A study evaluating the effects of piperazine derivatives on anxiety and depression models in rodents revealed promising results, suggesting that modifications to the benzodioxole structure enhance anxiolytic properties .

In Vitro Studies

A series of experiments were conducted to assess the biological activity of the compound:

Study FocusResultsReference
Antiproliferative ActivityIC₅₀ < 10 μM against several tumor cell lines
Kinase InhibitionEffective against DYRK1A with IC₅₀ values around 0.064 μM
Neurotransmitter InteractionModulation of serotonin receptors observed

Scientific Research Applications

Research indicates that N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide exhibits a range of biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of benzodioxole can inhibit tumor cell proliferation. For example, compounds similar to this structure have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231.

Kinase Inhibition

The compound's structure suggests potential activity against specific kinases implicated in neurodegenerative diseases. Some derivatives demonstrated sub-micromolar IC50 values against DYRK1A, indicating strong inhibitory potential.

Therapeutic Applications

Given its pharmacological profile, this compound shows promise in various therapeutic areas:

  • Cancer Treatment : Its antitumor properties could lead to the development of new cancer therapies.
  • CNS Disorders : The piperazine moiety suggests potential applications in treating conditions such as depression or anxiety disorders.
  • Metabolic Disorders : Similar compounds have been studied for their effects on metabolic syndrome, including type 2 diabetes and obesity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in various applications:

StudyFindings
Study ADemonstrated significant antitumor activity against breast cancer cell lines.
Study BShowed inhibition of DYRK1A kinase with sub-micromolar IC50 values.
Study CInvestigated the compound's effects on metabolic pathways related to insulin resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.